[4-[1-(3,4-Dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid
Overview
Description
[4-[1-(3,4-Dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, such as this one, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets in a way that leads to their antileishmanial and antimalarial activities
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it interferes with the life cycle of the leishmania and plasmodium parasites
Result of Action
The result of the action of this compound is the inhibition of the growth of Leishmania and Plasmodium parasites, leading to its antileishmanial and antimalarial effects
Biochemical Analysis
Biochemical Properties
[4-[1-(3,4-Dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase (AchE), which is crucial for hydrolyzing acetylcholine in the cholinergic nervous system . The compound’s interaction with AchE results in the inhibition of the enzyme’s activity, affecting nerve impulse transmission. Additionally, it has been observed to interact with other biomolecules involved in oxidative stress pathways, such as reactive oxygen species (ROS), influencing cellular oxidative states .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound has been shown to modulate gene expression related to antioxidant defenses and inflammatory responses . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic signaling. Additionally, the compound interacts with ROS, reducing oxidative damage by scavenging free radicals and upregulating antioxidant enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing oxidative stress and modulating enzyme activity . Its efficacy may diminish with prolonged exposure due to potential degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced antioxidant defenses and improved metabolic function . At higher doses, it may induce toxic effects, including oxidative damage and enzyme inhibition . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and antioxidant enzymes, influencing metabolic flux and metabolite levels . The compound’s role in modulating oxidative stress pathways is particularly significant, as it helps maintain cellular redox balance and prevent oxidative damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nervous system and areas of oxidative stress. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on oxidative stress and enzyme activity . Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound reaches its intended sites of action .
Properties
IUPAC Name |
2-[4-[1-(3,4-dimethylphenyl)pyrazol-4-yl]-3,6-dihydro-2H-pyridin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-3-4-17(9-14(13)2)21-11-16(10-19-21)15-5-7-20(8-6-15)12-18(22)23/h3-5,9-11H,6-8,12H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYRANRIKNQFPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C=N2)C3=CCN(CC3)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.